molecular formula C13H13ClN2O4S B5620093 N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide

N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5620093
M. Wt: 328.77 g/mol
InChI Key: SYEKELJZBTXBQS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide is a compound that falls under the broader category of sulfonamides, which are known for their diverse pharmacological activities. The interest in sulfonamides has been driven by their role as pharmacophores, with research extending into their synthesis, molecular structure, and chemical properties to explore their potential applications.

Synthesis Analysis

The synthesis of similar sulfonamides often involves steps such as sulfonation, chlorination, and amination. For example, chloro-3-pyridinesulfonamide, a related compound, was synthesized from 4-hydroxy pyridine through these steps, highlighting the general approach that might be used for the synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide, although specific conditions and yields can vary (Pei, 2002).

Molecular Structure Analysis

The molecular structure of sulfonamides, including N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide, is characterized by the presence of a sulfonyl group attached to an aromatic ring. This structure can participate in various intramolecular and intermolecular interactions, affecting its crystal packing and molecular conformation (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide, can undergo various chemical reactions, such as N-alkylation and aminohydroxylation, reflecting their reactivity and potential for chemical modifications (Hamasharif et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and melting point, are influenced by their molecular structure. For instance, the presence of dimethoxy groups can affect the compound's water solubility and melting point, which are critical for its applications and handling (Murthy et al., 2018).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-19-11-5-4-10(7-12(11)20-2)21(17,18)16-13-6-3-9(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEKELJZBTXBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide

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